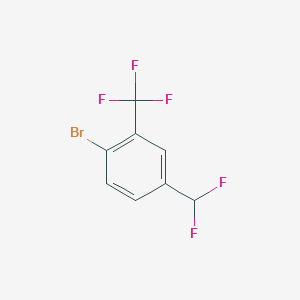

1-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)benzene

描述

1-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)benzene (CAS: 954236-13-6) is a halogenated aromatic compound featuring a bromine atom, a difluoromethyl group (-CF₂H), and a trifluoromethyl group (-CF₃) on a benzene ring. Its molecular formula is C₈H₄BrF₅, with a molecular weight of 271.03 g/mol. This compound is primarily used in organic synthesis as a building block for pharmaceuticals, agrochemicals, and advanced materials due to the electronic effects imparted by fluorine substituents.

The difluoromethyl group introduces unique reactivity compared to perfluorinated analogues, balancing lipophilicity and metabolic stability. This makes it valuable in medicinal chemistry for optimizing drug candidate properties .

属性

IUPAC Name |

1-bromo-4-(difluoromethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5/c9-6-2-1-4(7(10)11)3-5(6)8(12,13)14/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUUSMSYCKDSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of difluoromethyl and trifluoromethyl groups can significantly influence the pharmacokinetic properties and biological interactions of the compound, making it a subject of various studies.

- IUPAC Name : this compound

- Molecular Formula : C8H4BrF5

- Molecular Weight : 275.02 g/mol

- CAS Number : 1214386-79-4

- Purity : 95%

Biological Activity Overview

The biological activity of this compound can be influenced by its ability to interact with various biological targets, including enzymes and receptors. This section summarizes key findings related to its biological effects.

Structure-Activity Relationship (SAR)

Research indicates that the presence of fluorinated groups enhances the lipophilicity and bioavailability of compounds, which can lead to increased potency in biological systems. For instance, difluoromethyl and trifluoromethyl substitutions can modulate the electronic properties of the aromatic ring, potentially affecting interactions with biological macromolecules.

| Compound | LogP | Biological Activity |

|---|---|---|

| This compound | 2.4 | Potential enzyme inhibitor |

| 1-Bromo-4-(difluoromethyl)benzene | 2.0 | Moderate bioactivity |

| Trifluoromethylbenzene | 3.0 | High lipophilicity |

Case Studies

Several studies have explored the biological implications of fluorinated aromatic compounds similar to this compound:

- Inhibition of Enzymatic Activity : A study demonstrated that compounds with trifluoromethyl groups exhibited significant inhibition of specific enzymes, suggesting that similar fluorinated compounds may also show inhibitory effects on target enzymes relevant to disease pathways .

- Anticancer Activity : Research has indicated that fluorinated aromatic compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of both difluoromethyl and trifluoromethyl groups may enhance these effects due to increased membrane permeability and interaction with cellular targets .

- Neurotransmitter Uptake Inhibition : The inclusion of trifluoromethyl groups has been associated with enhanced activity in inhibiting neurotransmitter uptake, which is critical for developing treatments for neurological disorders .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Hydrogen Bonding Interactions : The difluoromethyl group may enhance hydrogen bonding capabilities, improving binding affinity to target proteins.

- Lipophilicity Modulation : Increased lipophilicity due to fluorination can facilitate better membrane penetration and bioavailability.

科学研究应用

Organic Synthesis

Building Block in Synthesis

1-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)benzene serves as a crucial building block in the synthesis of more complex organic molecules. Its unique combination of bromine, difluoromethyl, and trifluoromethyl groups allows for diverse reactivity patterns, making it valuable in the development of pharmaceuticals and agrochemicals. The compound can undergo nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles, leading to the formation of substituted derivatives.

Synthetic Routes

The compound can be synthesized through several methods, including:

- Bromination of Precursors : Utilizing brominating agents under controlled conditions.

- Difluoromethylation : Employing difluoromethylating reagents to introduce the difluoromethyl group onto aromatic systems .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is explored for its potential use as a precursor in drug discovery. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of drug candidates, which is crucial for developing effective pharmaceuticals. Compounds with similar structures have been investigated for their biological activities, including enzyme inhibition and receptor modulation .

Biological Activity

Preliminary studies indicate that this compound may interact with biological macromolecules, influencing metabolic pathways and potentially leading to therapeutic applications. For example, it may inhibit specific cytochrome P450 enzymes involved in drug metabolism .

Material Science

Specialty Chemicals Production

Due to its hydrophobic properties (LogP value of 3.66), this compound is utilized in producing specialty chemicals and materials with tailored properties. Its application extends to polymer chemistry, where it can serve as a monomer or additive to modify the physical properties of polymers.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom undergoes substitution under catalytic conditions. Key reactions include:

Mechanistic Insight :

-

Palladium catalysis facilitates oxidative addition at the C–Br bond, followed by transmetalation and reductive elimination .

-

Nickel-mediated systems enable alkoxy group introduction via radical intermediates under photoredox conditions .

Suzuki-Miyaura Cross-Coupling

The bromide participates in boronic acid couplings:

| Substrate | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Arylboronic acids | Pd(dba)₂, P(t-Bu)Cy₂, Cs₂CO₃, 80°C | Difluoromethyl/trifluoromethyl biaryls | 75–90% |

Key Observation :

-

Steric hindrance from the trifluoromethyl group slows reaction kinetics but does not preclude coupling .

Base-Induced C–C Bond Cleavage

Under strongly basic conditions, α-aryl-α,α-difluoroacetophenone derivatives undergo cleavage:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| KOH, H₂O, toluene, 100°C | Base-promoted elimination | Difluoromethylarenes | Quant. |

Radical Reactions

The C–Br bond participates in photoredox-mediated processes:

| Reaction | Conditions | Application | Source |

|---|---|---|---|

| C–H Functionalization | Ir-photocatalyst, NiCl₂·DME, heteroarenes | Direct arylation of thiophenes/imidazoles |

Notable Example :

Electrophilic Aromatic Substitution

Despite electron-withdrawing groups, directed substitution occurs at meta/para positions:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chlorine gas | FeCl₃ catalyst, 80°C | Polychlorinated derivatives | N.R. |

Note :

-

Difluoromethyl groups moderately deactivate the ring but allow regioselective halogenation.

Biological Interactions

While not a primary focus, microbial oxidation pathways have been hypothesized:

| Organism | Pathway | Metabolite | Source |

|---|---|---|---|

| Pseudomonas putida | Oxidative dehalogenation | Difluorobenzoic acid derivatives |

Stability and Degradation

相似化合物的比较

Bromo-Trifluoromethyl-Substituted Benzenes

These compounds share a bromine atom and trifluoromethyl group but differ in substituent positions and additional functional groups.

Key Differences :

- Substituent Position : The position of -CF₃ (para vs. ortho) affects electronic distribution and reactivity. For example, para-substituted derivatives are more reactive in cross-coupling reactions .

- Fluorination Level: The difluoromethyl group (-CF₂H) in the target compound reduces metabolic degradation compared to non-fluorinated analogues but increases steric hindrance relative to -CF₃ .

Bromo-Trifluoromethoxy-Substituted Benzenes

These compounds replace -CF₃ or -CF₂H with a trifluoromethoxy (-OCF₃) group, altering electronic and steric profiles.

Key Differences :

Halogenated Benzenes with Mixed Substituents

These compounds incorporate chlorine or iodine alongside fluorine substituents.

准备方法

General Synthetic Strategy Overview

The synthesis of 1-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)benzene typically involves:

- Selective introduction of bromine at the aromatic ring , often via electrophilic aromatic substitution.

- Installation of difluoromethyl and trifluoromethyl substituents on the benzene ring, either by direct fluorination or by transformation of suitable precursors.

- Use of fluorinated benzene derivatives as starting materials , followed by functional group interconversions to achieve the desired substitution pattern.

Preparation via Halogenation of Fluorinated Benzene Precursors

A closely related approach is the bromination of fluorinated benzenes bearing trifluoromethyl and difluoromethyl groups. For example, bromination of 1-bromo-4-(trifluoromethyl)benzene is a known method to introduce bromine substituents under controlled conditions (using organic solvents like carbon tetrachloride and inert atmosphere) to yield brominated trifluoromethylbenzenes.

Although this example describes bromination leading to 1-bromo-4-(tribromomethyl)benzene, the methodology can be adapted for difluoromethyl substitution by starting from difluoromethylated precursors.

The introduction of difluoromethyl (-CF2H) and trifluoromethyl (-CF3) groups on aromatic rings is often achieved by:

- Nucleophilic or electrophilic fluoromethylation reactions using reagents such as difluoromethyl iodide, trifluoromethyl iodide, or related reagents.

- Radical fluoromethylation under photochemical or thermal conditions.

- Transition metal-catalyzed cross-coupling reactions involving fluorinated methyl sources.

These methods allow for regioselective installation of fluorinated methyl groups on the aromatic ring, which can be combined with bromination steps to yield the target compound.

Representative Synthetic Procedure (Inferred)

Based on analogous literature and patent methods for similar compounds, a plausible synthetic preparation of this compound would involve:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. | Starting from 1-bromo-2-(trifluoromethyl)benzene | Provides the trifluoromethyl-substituted aromatic bromide scaffold |

| 2. | Difluoromethylation reagent (e.g., difluoromethyl iodide) with a suitable catalyst | Introduction of the difluoromethyl group at the para position relative to bromine |

| 3. | Purification by column chromatography or recrystallization | Isolation of pure this compound |

This approach leverages selective substitution reactions and controlled reaction conditions to achieve the target compound.

Data Table: Comparative Preparation Parameters of Related Compounds

Research Findings and Considerations

- Yield and Purity: Bromination reactions on fluorinated benzenes typically achieve moderate to high yields (50-70%) with high purity when using controlled radical initiators and inert atmospheres.

- Environmental and Safety Aspects: Use of solvents like carbon tetrachloride is effective but environmentally hazardous; alternatives such as chloroform or greener solvents are preferred when possible.

- Catalyst and Reagent Selection: Radical initiators such as azobisisobutyronitrile facilitate bromination, while transition metal catalysts (e.g., copper, palladium) may be required for fluoromethylation steps.

- Regioselectivity: The presence of electron-withdrawing trifluoromethyl groups influences the regioselectivity of bromination and fluoromethylation, requiring precise control of reaction conditions.

- Purification: Typical purification involves aqueous washes to remove inorganic residues, drying agents like magnesium sulfate, and chromatographic methods to isolate the target compound.

The preparation of this compound involves multi-step synthetic strategies combining selective bromination of fluorinated benzene derivatives and targeted introduction of difluoromethyl groups. While direct detailed procedures specific to this compound are limited, established methods for related compounds provide a framework for synthesis involving:

- Radical bromination under controlled conditions.

- Difluoromethylation via nucleophilic or radical pathways.

- Use of inert atmospheres and appropriate solvents.

- Purification through standard organic chemistry techniques.

This approach balances yield, selectivity, and environmental considerations, facilitating the production of this valuable fluorinated aromatic building block for further chemical applications.

常见问题

Q. What are the preferred synthetic routes for 1-bromo-4-(difluoromethyl)-2-(trifluoromethyl)benzene, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For example:

- NAS Route : Reacting 4-bromo-2-(trifluoromethyl)benzene with difluoromethylating agents (e.g., ClCFH or BrCFH) under basic conditions (e.g., NaH or KCO) in aprotic solvents like DMF or DMSO at 80–100°C .

- Optimization : Yields improve with slow reagent addition to minimize side reactions (e.g., over-halogenation). Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) enhances purity .

Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structure of this compound?

- Methodological Answer :

- : Expect distinct signals for CF (~-60 ppm) and CFH (~-80 ppm) groups.

- : Aromatic protons appear as a singlet (CHBr) at δ 7.5–8.0 ppm, with a CFH proton as a triplet (J ≈ 55 Hz) near δ 6.0 ppm .

- Mass Spectrometry : Molecular ion peak at m/z 276 (CHBrF) and fragments corresponding to Br (79/81) and CF (69).

Q. What are the key challenges in achieving high purity, and how are they addressed?

- Methodological Answer :

- Byproduct Removal : Residual halides (e.g., Br) are quenched with NaSO washes.

- Chromatography : Use gradient elution (hexane → hexane/EtOAc 9:1) to separate isomers or unreacted precursors .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- The electron-withdrawing CF and Br groups activate the benzene ring toward electrophilic substitution but deactivate it toward nucleophilic attacks.

- Suzuki Coupling : The bromine site reacts preferentially with aryl boronic acids in Pd-catalyzed couplings (e.g., Pd(PPh), KCO, DMF/HO, 80°C). Steric hindrance from CF may slow coupling efficiency, requiring longer reaction times .

Q. What computational methods (e.g., DFT, MD) predict the compound’s interactions in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Models charge distribution (e.g., Mulliken charges on Br and CF) to predict regioselectivity in reactions.

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., DMF’s polarity) to optimize reaction conditions .

Q. How can contradictions in reported biological activity data (e.g., antifungal vs. no activity) be resolved?

- Methodological Answer :

- Dose-Response Studies : Test across concentrations (0.1–100 µM) to identify IC values.

- Control Experiments : Verify compound stability under assay conditions (e.g., pH 7.4, 37°C) to rule out degradation artifacts .

Comparative and Mechanistic Studies

Q. How does this compound compare to analogs like 1-bromo-4-(trifluoromethyl)benzene in thermal stability?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : The difluoromethyl group reduces thermal stability compared to CF analogs. Decomposition onset occurs at ~180°C vs. ~220°C for CF-only derivatives .

Q. What experimental evidence supports the proposed mechanism for its electrophilic substitution reactions?

- Methodological Answer :

- Isotopic Labeling : Use -labeled reagents to track oxygen incorporation in nitro derivatives.

- Kinetic Studies : Monitor reaction rates under varying Br concentrations to confirm a two-step NAS mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。